Product packaging for Suc-Ala-Leu-Pro-Phe-OH(Cat. No.:)

Suc-Ala-Leu-Pro-Phe-OH

Cat. No.: B12110079
M. Wt: 546.6 g/mol
InChI Key: QFWLENXZHAFXAI-UHFFFAOYSA-N
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Description

Suc-Ala-Leu-Pro-Phe-OH is a useful research compound. Its molecular formula is C27H38N4O8 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38N4O8 B12110079 Suc-Ala-Leu-Pro-Phe-OH

Properties

IUPAC Name

4-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLENXZHAFXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Context Within Oligopeptide Chemistry and Biological Systems

Oligopeptides, short chains of amino acids linked by peptide bonds, are ubiquitous in biological systems and serve a vast array of functions, from signaling molecules to metabolic intermediates. In the realm of oligopeptide chemistry, synthetic peptides like Suc-Ala-Leu-Pro-Phe-OH are designed to mimic the natural recognition sites of enzymes, thereby acting as specific substrates for enzymatic reactions. chemimpex.comchemimpex.com The synthesis of such peptides, often achieved through methods like solid-phase peptide synthesis (SPPS), allows for precise control over the amino acid sequence, enabling the creation of tailored tools for biochemical investigation. evitachem.com

The structure of this compound is notable for several features. The N-terminal succinyl group enhances solubility and stability while protecting the N-terminus from non-specific degradation. evitachem.com The specific sequence of amino acids—Alanine (B10760859), Leucine (B10760876), Proline, and Phenylalanine—is designed to be recognized by particular proteases or isomerases. For instance, the presence of a Proline residue makes it a candidate for studying peptidyl-prolyl cis-trans isomerases (PPIases), enzymes that catalyze the slow rotation of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins. echelon-inc.comnih.gov The C-terminal Phenylalanine is a key recognition site for chymotrypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues. tandfonline.com

Historical Development and Significance of Peptide Substrates in Enzymatic Studies

Solid-Phase Peptide Synthesis (SPPS) Strategies for Suc-Ala-Leu-Pro-Phe

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling Suc-Ala-Leu-Pro-Phe. bachem.com This method involves building the peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer support, simplifying the purification process at each step. bachem.com The general workflow of SPPS includes repeated cycles of deprotection of the Nα-amino group of the growing peptide chain, followed by the coupling of the next protected amino acid. bachem.com

N-Terminal Succinylation Protocols

The N-terminal succinyl group is a common modification in synthetic peptides, enhancing solubility and stability. evitachem.com This modification is typically introduced at the beginning of the synthesis. One approach involves starting with a resin that has been succinylated. For instance, a commercially available Pam resin can be treated with succinic anhydride (B1165640) to introduce a carboxyl group, which then serves as the starting point for coupling the first amino acid. google.comgoogle.com This method was selected in some studies because many synthetic peptides used in protease research are prepared with an N-terminal succinyl group. google.comgoogle.com

Optimized Amino Acid Coupling Reagents and Conditions

The formation of the peptide bond between amino acids is a critical step in SPPS, and the choice of coupling reagents significantly impacts the efficiency and purity of the final product. jpt.com A variety of coupling reagents have been developed to facilitate this reaction, which is a nucleophilic substitution where the amine group of one amino acid attacks the activated carboxyl group of another. jpt.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.combachem.com

Phosphonium salts such as BOP and PyBOP offer high coupling efficiency with a low risk of racemization. jpt.com

Uronium salts like HBTU, HATU, and TBTU are popular choices, especially for complex or difficult sequences, due to their high efficiency and low formation of side products. jpt.comcreative-peptides.com

In the synthesis of Suc-Ala-Leu-Pro-Phe, HBTU-mediated coupling has been specifically documented. google.comgoogle.com One strategy involved using a five-fold excess of both the amine component and the coupling reagent to drive the reaction to completion. google.com The efficiency of different coupling reagents like HATU, DCC/HOBt, and HBTU has been compared in the synthesis of this specific peptide. google.com For particularly challenging couplings, such as those involving sterically hindered amino acids like arginine, a double-coupling strategy may be employed to improve the yield and purity of the peptide. biotage.com The choice of base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also crucial, especially in Fmoc/tBu-based SPPS, to control side reactions like racemization. bachem.com

Table 1: Common Coupling Reagents in Peptide Synthesis

Reagent Class Examples Key Characteristics
Carbodiimides DCC, DIC, EDC Commonly used, often with additives like HOBt to reduce racemization. peptide.combachem.com
Phosphonium Salts BOP, PyBOP High coupling efficiency, low racemization risk. jpt.com
Uronium Salts HBTU, HATU, TBTU Excellent coupling efficiency, low side-product formation, suitable for complex sequences. jpt.comcreative-peptides.com

Design and Synthesis of Functionalized Suc-Ala-Leu-Pro-Phe Derivatives for Research Applications

To facilitate its use in enzyme assays, the parent peptide Suc-Ala-Leu-Pro-Phe is often functionalized with a reporter group at its C-terminus. This modification allows for the detection of enzymatic activity through a measurable signal, such as a color change or fluorescence emission.

Chromogenic Substrates for Enzyme Assays (e.g., p-nitroanilide derivatives)

The most common chromogenic derivative is Suc-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA). hongtide.com This synthetic substrate is widely used in biochemical research to study proteolytic enzymes like chymotrypsin and peptidyl-prolyl cis-trans isomerases (PPIases). hongtide.comchemimpex.comchromogenicsubstrates.comnih.gov The principle of the assay is based on the enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroanilide (pNA) group. chromogenicsubstrates.com The release of free p-nitroaniline, a yellow chromophore, can be monitored spectrophotometrically, typically at 405 nm. chromogenicsubstrates.comfao.org This provides a continuous and quantifiable measure of enzyme activity. chromogenicsubstrates.com

The synthesis of such peptide-p-nitroanilides can be achieved using solid-phase methods. nih.gov One strategy involves anchoring a dipeptide derivative, such as Fmoc-Glu-Phe-NH-Np, to a resin and then extending the peptide chain using standard SPPS procedures. nih.gov These chromogenic substrates are invaluable for determining enzyme kinetics, specificity, and for high-throughput screening of enzyme inhibitors. chemimpex.comscbt.com The specificity of Suc-Ala-Leu-Pro-Phe-pNA for certain enzymes, such as FK-506 binding protein (FKBP), has made it a particularly reactive and useful substrate in inhibitor studies. nih.gov

Fluorogenic Substrates for Enhanced Detection Sensitivity (e.g., 7-amino-4-methylcoumarin derivatives)

For assays requiring higher sensitivity, fluorogenic derivatives are employed. Suc-Ala-Leu-Pro-Phe-7-amino-4-methylcoumarin (Suc-ALPF-AMC) is a key example. chemimpex.comechelon-inc.com Similar to the chromogenic substrates, enzymatic cleavage of the peptide bond between phenylalanine and the fluorophore releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). echelon-inc.comcaymanchem.com

The fluorescence of the liberated AMC can be measured in real-time, with typical excitation and emission wavelengths around 360-380 nm and 440-460 nm, respectively. echelon-inc.comcaymanchem.comechelon-inc.com This method offers a significant increase in sensitivity compared to colorimetric assays, allowing for the detection of lower enzyme concentrations. scbt.com These substrates are particularly useful for studying proteases like chymotrypsin and PPIases. chemimpex.comechelon-inc.comsigmaaldrich.com The synthesis of these fluorogenic peptides follows similar SPPS principles, with the fluorogenic moiety being incorporated at the C-terminus. These substrates are crucial tools in drug discovery and proteomics research for the real-time monitoring of enzyme activity and for understanding proteolytic pathways. chemimpex.comscbt.com

Table 3: Reporter Groups for Functionalized Suc-Ala-Leu-Pro-Phe Derivatives

Derivative Type Reporter Group Detection Method Excitation (nm) Emission (nm) Application
Chromogenic p-nitroanilide (pNA) Spectrophotometry (Absorbance) 405 N/A Enzyme kinetics, inhibitor screening. chromogenicsubstrates.comfao.org

Development of Biotinylated or Immobilized Probes for Interaction Studies

The creation of biotinylated or immobilized Suc-Ala-Leu-Pro-Phe-OH probes is a multi-step process that begins with the synthesis of the core peptide, followed by the strategic attachment of a biotin (B1667282) label or linkage to a solid support. These methodologies are designed to be modular, allowing for flexibility in the placement and nature of the tag to ensure that the biological activity of the peptide is retained.

Solid-Phase Synthesis of the Core Peptide

The foundation for these probes is the synthesis of the this compound peptide itself. A common and effective method is inverse solid-phase peptide synthesis. google.comgoogle.com In this approach, the peptide is assembled from the N-terminus to the C-terminus on a solid support resin, such as Pam resin.

The synthesis commences with the succinylation of the resin to provide an initial carboxyl group. google.com Subsequently, the amino acids are added sequentially. Each amino acid is introduced as a t-butyl ester (e.g., L-Ala-OtBu), and coupling is mediated by a reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.comgoogle.com After each coupling step, the t-butyl ester protecting group is removed using trifluoroacetic acid (TFA) to allow for the addition of the next amino acid. google.com This cycle of coupling and deprotection is repeated for each amino acid in the sequence (Alanine, Leucine, Proline, and Phenylalanine). Finally, the completed peptide is cleaved from the resin to yield the desired this compound. google.com

StepReagent/ConditionPurpose
1. Resin SuccinylationSuccinic anhydrideProvides the initial N-terminal succinyl group and a carboxyl anchor.
2. Amino Acid CouplingL-Amino Acid-OtBu, HBTUCouples the next amino acid in the sequence to the growing peptide chain.
3. Deprotection25% TFA in DCMRemoves the t-butyl ester protecting group from the newly added amino acid.
4. Final CleavageTFMSA/TFAReleases the completed peptide from the solid support.

Biotinylation Strategies

Once the core peptide is synthesized, or during the synthesis itself, a biotin molecule can be incorporated to create a detectable probe. The high affinity of biotin for streptavidin and avidin (B1170675) is then exploited for detection and purification purposes. There are several strategies for biotinylating a peptide:

N-Terminal Biotinylation: A biotin moiety can be attached to the free N-terminus of the peptide. However, for this compound, the N-terminus is already capped with a succinyl group. Therefore, modification at this position would alter the fundamental structure of the compound.

C-Terminal Biotinylation: The C-terminal carboxyl group of the phenylalanine can be coupled to a biotin derivative that contains a primary amine, such as biotin-ethylenediamine. This is typically done after the peptide has been synthesized and cleaved from the resin.

Side-Chain Biotinylation: This is a very common and versatile strategy. It involves incorporating an amino acid with a suitable side chain for modification, most commonly lysine (B10760008). A modified version of the peptide, such as Suc-Ala-Leu-Pro-Lys -Phe-OH, could be synthesized. The ε-amino group of the lysine side chain can then be specifically biotinylated. This can be achieved either during solid-phase synthesis using a pre-biotinylated building block like Fmoc-Lys(Biotin)-OH, or post-synthetically by reacting the purified peptide with an activated biotin derivative like (+)-biotin N-hydroxysuccinimide ester. nih.gov The use of a spacer arm, such as 6-aminohexanoic acid, between the biotin and the peptide can minimize steric hindrance and improve the accessibility of the biotin for binding to streptavidin.

Biotinylation MethodReagent ExamplePoint of Attachment
Post-synthetic C-TerminalBiotin-ethylenediamine, CarbodiimideC-terminal carboxyl group of Phenylalanine.
Co-synthetic Side-ChainFmoc-Lys(Biotin)-OHε-amino group of an incorporated Lysine residue.
Post-synthetic Side-Chain(+)-Biotin N-hydroxysuccinimide esterε-amino group of an incorporated Lysine residue.

Immobilization on Solid Supports

For applications like affinity chromatography, the this compound peptide needs to be immobilized on a solid support, such as agarose (B213101) or magnetic beads. The chemistry for immobilization often mirrors that of biotinylation.

The most common approach involves coupling the peptide to a pre-activated resin. For instance, a resin functionalized with N-hydroxysuccinimide (NHS) esters can react with a primary amine on the peptide. As with biotinylation, this necessitates a version of the peptide with a free amine. A derivative like H₂N-Gly -Suc-Ala-Leu-Pro-Phe-OH could be synthesized, providing an N-terminal glycine (B1666218) with a primary amine for coupling. Alternatively, a lysine-containing analogue could be used to attach the peptide via its side chain.

The choice of immobilization strategy depends on the desired orientation of the peptide and the need to preserve its binding site for interaction with the target protein.

Enzymatic Recognition and Catalysis Involving Suc Ala Leu Pro Phe Derivatives

Peptidyl Prolyl cis-trans Isomerase (PPIase) Specificity and Kinetics

The substrate Suc-Ala-Leu-Pro-Phe-pNA has been instrumental in elucidating the distinct substrate specificities of FKBPs and cyclophilins. researchgate.netcapes.gov.br While both enzyme families catalyze the cis-trans isomerization of the prolyl bond, they exhibit different efficiencies and dependencies on the amino acid preceding the proline residue. researchgate.netcapes.gov.br

Interaction with Cyclophilins

Cyclophilins represent another major family of PPIases. mdpi.comeurofinsdiscovery.com They are characterized by their binding to the immunosuppressive drug cyclosporin (B1163) A. eurofinsdiscovery.com

In contrast to FKBPs, cyclophilins exhibit a different pattern of substrate specificity. researchgate.netcapes.gov.br While Suc-Ala-Leu-Pro-Phe-pNA is a highly reactive substrate for FKBPs, its reactivity with cyclophilins is significantly lower. researchgate.net Studies comparing the two enzyme families have shown that the catalytic efficiency (kcat/Km) of cyclophilin-catalyzed isomerization shows little dependence on the amino acid preceding the proline residue (the 'Xaa' in Suc-Ala-Xaa-Pro-Phe-pNA). researchgate.netcapes.gov.br This is in stark contrast to FKBPs, where the kcat/Km values vary over several orders of magnitude depending on this residue. researchgate.netcapes.gov.br

For example, while FKBP shows a high kcat/Km for Suc-Ala-Leu-Pro-Phe-pNA, cyclophilin's efficiency with this substrate is much lower. researchgate.net Instead, cyclophilins often show a preference for substrates with an Alanine (B10760859) residue preceding the proline, such as Suc-Ala-Ala-Pro-Phe-pNA. scispace.comresearchgate.net One study reported that for human cyclophilin, the Km for Suc-Ala-Ala-Pro-Phe-pNA was approximately 870 µM. uni-due.de Another study determined the Km and kcat for bovine cyclophilin with Suc-Ala-Ala-cis-Pro-Phe-pNA to be 0.98 ± 0.14 mM and 13200 ± 880 s⁻¹, respectively. scispace.com The reduced activity of cyclophilins towards the Suc-Ala-Leu-Pro-Phe-pNA substrate highlights the distinct molecular recognition features of the active sites of these two PPIase families. researchgate.net The mutation of a key arginine residue (Arg55) in human cyclophilin 18 to alanine resulted in a loss of prolyl isomerase activity when using Suc-Ala-Leu-Pro-Phe-4-nitroanilide as a substrate. nih.gov

Table 2: Comparative Substrate Preference of PPIases

Enzyme Family Preferred Substrate (based on Xaa in Suc-Ala-Xaa-Pro-Phe-pNA) Reference
FKBPs Leucine (B10760876) researchgate.netcapes.gov.br
Cyclophilins Alanine scispace.comresearchgate.net

Broader Implications of PPIase Activity in Protein Folding Pathways

Peptidyl-prolyl cis-trans isomerases (PPIases) are a family of enzymes that play a critical role in the proper folding of proteins. They catalyze the isomerization of the peptide bond preceding a proline residue, a process that can be a rate-limiting step in protein folding. guidetopharmacology.orgnih.gov The peptide bond can exist in either a cis or trans conformation. While most peptide bonds predominantly adopt the trans form due to steric hindrance, the cyclic nature of the proline side chain reduces the energy barrier between the cis and trans states. guidetopharmacology.org This results in a significant population of cis-proline bonds within a polypeptide chain, which can introduce kinks and turns that are essential for the final three-dimensional structure of the protein. plos.org

The study of PPIase activity using these substrates has provided significant insights into the mechanisms of protein folding and the roles of these enzymes in various cellular processes. PPIases are implicated in a wide range of biological functions, including signal transduction, chaperone activity, and the regulation of gene expression. nih.gov Dysregulation of PPIase activity has been linked to several diseases, highlighting their importance in maintaining cellular homeostasis. guidetopharmacology.org The FK506-binding proteins (FKBPs) and cyclophilins are two major families of PPIases that have been extensively studied using these succinylated peptide substrates. asm.orgmdpi.com For example, the catalytic efficiencies of a thermophilic archaeon's FKBP were determined using both N-succinyl-Ala-Leu-Pro-Phe-p-nitroanilide and N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. asm.org

Proteolytic Enzyme Interactions and Subsite Specificity

Chymotrypsin (B1334515) and chymotrypsin-like proteases are a class of serine proteases that play crucial roles in digestion and other physiological processes. wikipedia.org They exhibit a distinct specificity, preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues. wikipedia.orgbeilstein-journals.org The synthetic chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), is widely used to assay the activity of these enzymes. fishersci.com Upon enzymatic cleavage of the bond between the phenylalanine (Phe) residue and the p-nitroaniline (pNA) group, the release of pNA can be monitored spectrophotometrically, providing a measure of enzyme activity.

The specificity of chymotrypsin-like proteases is largely determined by the interaction of the substrate's amino acid side chains with the enzyme's binding pockets, known as subsites. The P1 residue of the substrate, which is the amino acid immediately preceding the scissile bond, is a primary determinant of specificity. plos.org In the case of Suc-Ala-Ala-Pro-Phe-pNA, the phenylalanine at the P1 position fits into the hydrophobic S1 binding pocket of chymotrypsin. wikipedia.orglibretexts.org This interaction is a key factor in the enzyme's preference for cleaving after bulky aromatic residues. nih.gov

The peptide Suc-Ala-Ala-Pro-Phe-pNA is not only a substrate for chymotrypsin but also for other chymotrypsin-like proteases such as cathepsin G and subtilisin. sigmaaldrich.com This highlights a common principle of substrate recognition among this class of enzymes, which is centered on the accommodation of a large hydrophobic residue in the S1 pocket. While the core specificity is for hydrophobic residues, there can be variations in the efficiency of cleavage among different chymotrypsin-like proteases, reflecting subtle differences in their active site architecture. plos.org

The S1 subsite of chymotrypsin-like proteases is a hydrophobic pocket that accommodates the side chain of the P1 residue of the substrate. wikipedia.orglibretexts.org This structural feature is the primary reason for the enzyme's strong preference for cleaving peptide bonds following large, non-polar amino acids. nih.gov Phenylalanine, with its bulky aromatic side chain, is an ideal fit for this pocket, making it a highly preferred P1 residue for chymotrypsin. beilstein-journals.orgresearchgate.net Other aromatic residues like tyrosine and tryptophan are also favored. nih.govresearchgate.net

In addition to aromatic residues, chymotrypsin also shows a preference for other large hydrophobic residues at the P1 position, such as leucine. wikipedia.orgbeilstein-journals.org While the preference for leucine is generally lower than for phenylalanine, it is still significant. researchgate.net This indicates that the size and hydrophobicity of the P1 side chain are the most critical factors for binding and subsequent catalysis.

The specificity for hydrophobic residues at the P1 position is a defining characteristic of chymotrypsin-like proteases. plos.org This preference is not absolute, and some chymotrypsin-like enzymes can cleave after other residues, but the highest catalytic efficiency is consistently observed with substrates containing large hydrophobic P1 residues. researchgate.net The use of various synthetic peptides with different amino acids at the P1 position has been instrumental in mapping the specificity of these enzymes and understanding the structure-function relationships that govern their catalytic activity.

Table 1: Relative Cleavage Preferences of Chymotrypsin for P1 Residues

P1 Residue Relative Preference
Phenylalanine High
Tryptophan High
Tyrosine High
Leucine Moderate

This table provides a generalized view of chymotrypsin's P1 subsite preferences based on available literature.

The catalytic activity of chymotrypsin, like most enzymes, is highly dependent on environmental factors, particularly pH. The rate of hydrolysis of peptide substrates by chymotrypsin exhibits a characteristic bell-shaped pH-rate profile. researchgate.net This indicates that the ionization states of specific amino acid residues in the enzyme's active site are crucial for its function.

The catalytic mechanism of chymotrypsin involves a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues. wikipedia.org For catalysis to occur, the histidine residue (His-57) must be in its deprotonated, neutral form to act as a general base and accept a proton from the serine residue (Ser-195). researchgate.net This deprotonation is favored at higher pH values. Conversely, another key residue, the N-terminal isoleucine (Ile-16), must be in its protonated, positively charged form to maintain the proper conformation of the active site through a salt bridge. researchgate.net The protonation of this residue is favored at lower pH values.

The interplay between the required ionization states of these and other critical residues results in an optimal pH range for chymotrypsin activity, typically around pH 7.8-8.5. At pH values below this range, the protonation of His-57 reduces its ability to act as a general base, leading to a decrease in activity. researchgate.net At pH values above the optimal range, the deprotonation of Ile-16 can lead to a conformational change that inactivates the enzyme. nih.gov Therefore, the pH of the surrounding environment directly influences the electrostatic interactions and proton transfer events that are fundamental to the catalytic mechanism of chymotrypsin, thereby modulating the rate of peptide bond cleavage. nih.gov

Specificity for Other Protease Classes (referencing general findings on related succinylated peptides)

While Suc-Ala-Leu-Pro-Phe-OH and its derivatives are excellent substrates for chymotrypsin-like proteases, the modification of the peptide sequence can alter its specificity, making it a substrate for other classes of proteases. The succinylation of the N-terminus is a key feature that can influence interactions with various enzymes. jove.com

For example, by changing the P1 residue from phenylalanine to a different amino acid, the substrate can be tailored to target other protease classes. A well-known example is the substrate Suc-Ala-Ala-Ala-pNA, which is optimized for elastase, a serine protease that prefers small, aliphatic residues like alanine at the P1 position. Similarly, a substrate with a positively charged residue like arginine at the P1 position, such as Bz-Phe-Val-Arg-pNA, is designed to be specific for trypsin-like proteases, which have a negatively charged residue at the bottom of their S1 pocket that attracts basic amino acids.

The broader peptide sequence beyond the P1 residue also contributes to specificity. The amino acids at the P2, P3, and P4 positions, as well as those on the prime side of the scissile bond (P1', P2', etc.), can all influence the binding affinity and catalytic efficiency of different proteases. nih.govnih.gov Therefore, the study of a variety of succinylated peptides has been crucial in elucidating the extended substrate specificities of numerous protease families, including cysteine proteases, aspartic proteases, and metalloproteases. nih.govwikipedia.org These studies often involve screening libraries of peptides to identify the optimal cleavage sequences for a given protease. nih.gov

Insights into Protease Catalytic Mechanisms and Evolution of Specificity

The specificity of a protease is determined by the precise three-dimensional arrangement of amino acids that form its substrate-binding pockets. researchgate.net Minor changes in the amino acid sequence of these pockets, often through single point mutations, can lead to significant shifts in substrate preference. pnas.org This evolutionary plasticity allows proteases to adapt to cleave a vast array of protein substrates with high precision. The study of hybrid enzymes, where domains or loops are swapped between related proteases like trypsin and chymotrypsin, has been particularly informative in identifying the key structural determinants of specificity. nih.gov

Furthermore, the mechanisms of protease catalysis, whether it involves a covalent intermediate as in serine and cysteine proteases, or the activation of a water molecule as in aspartic and metalloproteases, have been elucidated in great detail through kinetic studies with well-defined synthetic substrates. wikipedia.org The analysis of how enzymes recognize and process these small molecule substrates provides a simplified yet powerful model for understanding the more complex interactions with their physiological protein targets. This knowledge is not only fundamental to our understanding of biology but also has significant implications for the design of specific protease inhibitors for therapeutic purposes and the engineering of novel proteases for biotechnological applications. pnas.orgbiorxiv.org

Advanced Analytical and Biophysical Characterization Methodologies

Spectrophotometric and Fluorometric Assay Development for Enzyme Activity Monitoring

Spectrophotometric and fluorometric assays are fundamental tools for quantifying the kinetics of enzyme-catalyzed reactions. For Suc-Ala-Leu-Pro-Phe-OH, these assays are designed to detect the products of its cleavage by chymotrypsin (B1334515), thereby providing a measure of the enzyme's activity.

The enzymatic cleavage of synthetic peptide substrates is frequently monitored by tracking the release of a chromogenic or fluorogenic leaving group. A widely used derivative of this compound for this purpose is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. nih.govsb-peptide.com In this substrate, the C-terminus of the phenylalanine residue is linked to a p-nitroaniline (pNA) molecule.

Upon cleavage of the peptide bond by chymotrypsin, p-nitroaniline is released. intavispeptides.com This product is a chromophore that absorbs light at a wavelength of 410 nm, while the intact substrate does not. intavispeptides.com This change in absorbance allows for the continuous monitoring of the reaction progress in real-time using a spectrophotometer. The rate of increase in absorbance at 410 nm is directly proportional to the rate of substrate hydrolysis and, consequently, the enzyme's activity. intavispeptides.com

Alternatively, fluorogenic substrates offer enhanced sensitivity. For instance, a peptide sequence like Suc-Ala-Ala-Pro-Phe can be coupled to 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govbiosynth.com The intact substrate is non-fluorescent, but upon enzymatic cleavage, the highly fluorescent AMC is released. nih.gov The fluorescence can be measured over time, with excitation typically between 340-380 nm and emission between 440-460 nm, to determine the reaction velocity. nih.govbiosynth.com

Both continuous and discontinuous assay formats can be employed. Continuous assays involve monitoring the reaction as it happens inside a spectrophotometer or fluorometer. Discontinuous assays involve stopping the reaction at specific time points and then measuring the amount of product formed.

The accurate determination of kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat), is essential for characterizing enzyme-substrate interactions. Methodological refinements are often necessary to ensure the reliability of these parameters. Pre-steady-state kinetic investigations, often conducted using stopped-flow techniques, can provide detailed insights into the individual steps of the enzymatic reaction mechanism. pepdd.com These methods allow for the determination of pre-steady-state kinetic parameters that are not accessible through traditional steady-state analysis. pepdd.com

For spectrophotometric assays, it is crucial to ensure that the observed rate is linear with respect to both enzyme concentration and time. This confirms that the initial velocity of the reaction is being measured. Factors such as substrate inhibition and product inhibition must also be considered and, if present, accounted for in the kinetic models used to analyze the data.

Structural Determination Techniques for Peptide-Enzyme Complexes

Understanding the three-dimensional structure of this compound and its analogues when bound to an enzyme's active site is fundamental to elucidating the mechanisms of substrate recognition and catalysis. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

X-ray crystallography provides high-resolution structural information about molecules in their crystalline state. To study the interaction of a substrate like this compound with an enzyme such as chymotrypsin, a stable complex is required. Often, non-hydrolyzable substrate analogues or inhibitors that mimic the substrate are co-crystallized with the enzyme.

For example, the crystal structure of bovine alpha-chymotrypsin in complex with the proteinase inhibitor eglin c has been determined, revealing how the inhibitor's reactive site loop binds to the enzyme's active site. teknoscienze.com Similarly, the structure of a dipeptide inhibitor, D-leucyl-L-phenylalanyl p-fluorobenzylamide, in a complex with gamma-chymotrypsin has been elucidated, showing how the inhibitor's side chains occupy the enzyme's specificity pockets. lcms.cz These studies provide a static yet detailed picture of the molecular interactions, including hydrogen bonds and hydrophobic contacts, that govern the binding of peptide substrates and inhibitors to the enzyme.

Table 1: X-ray Crystallography Data for Chymotrypsin-Inhibitor Complexes
ComplexResolution (Å)Key Findings
Bovine alpha-chymotrypsin / eglin c2.6Eglin c binds in a manner consistent with other serine proteinase/inhibitor complexes, with its reactive site loop in tight contact with the enzyme. teknoscienze.com
Gamma-chymotrypsin / D-Leu-Phe-NH-BzlF1.8The inhibitor's C-terminal p-fluorobenzylamide group occupies the S1 hydrophobic pocket, and a novel pi-pi stacking interaction occurs between the inhibitor's Phe residue and the enzyme's His57. lcms.cz

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, which more closely resembles the physiological environment. altabioscience.com It can provide information on the conformation of peptides and proteins and how these change upon binding. americanpeptidesociety.orgbachem.com

One common NMR approach is to monitor changes in the chemical shifts of the protein's or the ligand's nuclei upon complex formation. These chemical shift perturbations can be used to map the binding interface. Furthermore, NMR relaxation experiments can provide insights into the dynamics of the peptide-enzyme complex on various timescales, from picoseconds to seconds. This is crucial as protein dynamics are often linked to their function. Two-dimensional NMR methods can be used to determine the entire structure of peptide fragments bound to an enzyme. americanpeptidesociety.org

Table 2: NMR Spectroscopy Applications in Studying Peptide-Enzyme Interactions
NMR TechniqueInformation Obtained
Chemical Shift PerturbationMaps the binding interface between the peptide and the enzyme.
Relaxation ExperimentsProbes the conformational dynamics of the complex on multiple timescales.
2D NMR MethodsDetermines the solution structure of bound peptides. americanpeptidesociety.org

Chromatographic Techniques for Peptide Purity Assessment

The purity of synthetic peptides like this compound is critical for obtaining reliable and reproducible results in enzymatic and biophysical studies. High-performance liquid chromatography (HPLC) is the primary method for assessing peptide purity.

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique used for this purpose. bachem.com In RP-HPLC, the peptide is separated based on its hydrophobicity. The stationary phase is typically a silica-based material with bonded hydrophobic alkyl chains (e.g., C18), and the mobile phase is a mixture of an aqueous solvent (often with an acid like trifluoroacetic acid, TFA) and an organic solvent (like acetonitrile).

A gradient of increasing organic solvent concentration is used to elute the peptides from the column, with more hydrophobic peptides eluting later. The peptide's purity is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks, typically detected by UV absorbance at 210-220 nm, which corresponds to the peptide bond. americanpeptidesociety.org For use in sensitive applications like NMR studies or as enzyme substrates, a purity of 95-98% is often required.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of synthetic peptides like this compound. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most utilized mode for peptide separation due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent sample recovery. nih.govhplc.eu

For the analytical assessment of this compound, a C18 column is typically employed. The separation is based on the hydrophobic interactions between the peptide and the stationary phase. hplc.eu The N-terminal succinyl group increases the polarity of the peptide, which influences its retention time. The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile, in water, with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. lcms.cz

Preparative HPLC is used to purify the crude synthetic peptide to a high degree of homogeneity. ignited.innih.gov The same principles of RP-HPLC are applied, but on a larger scale, using columns with a wider diameter to accommodate higher sample loads. nih.govwaters.com Fractions are collected as the peptide elutes from the column, and the purity of these fractions is then verified by analytical HPLC and mass spectrometry. ignited.in

Table 1: Typical HPLC Parameters for the Analysis and Purification of this compound
ParameterAnalytical HPLCPreparative HPLC
ColumnC18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A0.1% TFA in Water0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
GradientLinear gradient from 5% to 95% B over 30 minShallow linear gradient optimized around the elution profile of the peptide
Flow Rate1.0 mL/min18-20 mL/min
DetectionUV at 214 nm and 280 nmUV at 220 nm and 280 nm

Mass Spectrometry for Peptide Sequence Verification and Modification Analysis (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight determination and sequence information. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of peptides due to its high sensitivity and tolerance for complex samples. nih.govyoutube.com

For this compound, MALDI-TOF MS would be used to confirm the successful synthesis of the peptide by verifying that its experimental mass corresponds to its calculated theoretical mass. The N-succinyl group on the N-terminus is a key modification that must be accounted for in the mass calculation. nih.gov

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In a typical MS/MS experiment, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions (primarily b- and y-ions) are then analyzed to deduce the amino acid sequence. The succinylation of the N-terminus would result in a characteristic mass shift for the b-ions, aiding in the confirmation of this modification. americanlaboratory.com

Table 2: Expected Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC28H41N5O8
Monoisotopic Mass575.2955 g/mol
Average Mass575.66 g/mol
Expected [M+H]+ in MALDI-TOF MS576.3028 m/z
Expected [M+Na]+ in MALDI-TOF MS598.2847 m/z

Site-Directed Mutagenesis Applications in Enzyme-Substrate Interaction Research

This compound is a potential substrate for proteases that recognize and cleave after phenylalanine residues, such as chymotrypsin. Site-directed mutagenesis is a powerful technique used to investigate the specific interactions between an enzyme and its substrate. nih.gov By systematically replacing amino acids in the enzyme's active site, researchers can identify key residues involved in substrate binding and catalysis. brandeis.edunih.gov

In the context of this compound, site-directed mutagenesis could be used to probe the substrate specificity pocket of a relevant protease. For example, studies on trypsin have shown that mutating a key residue (Asp-189) at the base of its specificity pocket to the corresponding residue in chymotrypsin (Ser-189) dramatically alters its substrate preference. pnas.org The mutant enzyme showed significantly decreased activity towards its preferred substrates (lysyl and arginyl) and increased activity towards chymotrypsin-type substrates, including those with a phenylalanine at the cleavage site. pnas.org

By creating a series of mutants of a target protease and measuring their kinetic parameters (Km and kcat) with this compound as the substrate, one can map the functional contributions of individual amino acid residues in the enzyme's active site.

Table 3: Hypothetical Application of Site-Directed Mutagenesis in Studying the Interaction of a Protease with a Suc-Ala-Leu-Pro-Phe Substrate Analog
Enzyme VariantMutationRationaleExpected Effect on Activity with this compound
Wild-TypeNoneBaseline activity measurement.Reference level of hydrolysis.
Mutant 1Residue in S1 pocket mutatedTo investigate the role of the primary specificity pocket in recognizing the Phenylalanine side chain.Significant change in Km and/or kcat.
Mutant 2Residue in S2 pocket mutatedTo probe the interaction with the Proline residue of the substrate.Potential alteration of binding affinity.
Mutant 3Residue in S4 pocket mutatedTo assess the interaction with the Alanine (B10760859) residue of the substrate.Possible impact on substrate positioning and catalysis.

Theoretical Frameworks and Broader Academic Applications

Computational Chemistry and Molecular Modeling of Suc-Ala-Leu-Pro-Phe Interactions

Computational methods are essential for elucidating the dynamic interactions between peptides and enzymes at an atomic level. Suc-Ala-Leu-Pro-Phe and its analogues have been central to such studies, providing detailed insights into molecular recognition and catalysis.

Molecular dynamics (MD) simulations have been instrumental in studying the mechanism of enzymes that interact with proline-containing peptides. In studies of cyclophilin (CyP), a peptidyl-prolyl cis-trans isomerase (PPIase), MD simulations of related tetrapeptides (Suc-Ala-X-Pro-Phe-pNA, where X can be Leu) have provided a detailed picture of the catalytic process. ucsb.edu These simulations track the conformational changes of the peptide as it binds to the enzyme's active site and proceeds through the transition state.

Key findings from these simulations indicate that upon binding, the peptide's proline residue undergoes a significant conformational twist. ucsb.edu The transition state is characterized by a 90° twist of the amide C-N bond, which is stabilized by specific interactions with enzyme residues. ucsb.edu For instance, the pyramidalization of the amide nitrogen in the transition state allows for the formation of a hydrogen bond with the guanidino group of a key arginine residue (Arg55) in cyclophilin's active site. ucsb.edu Concurrently, interactions with other residues, such as Asn102, are strengthened. ucsb.edu MD simulations have also been applied to other enzyme systems, such as serine proteases, to analyze the dynamic behavior of the enzyme when interacting with similar substrates like N-succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide. juniperpublishers.com

Table 1: Key Interactions of a Suc-Ala-X-Pro-Phe Peptide with Cyclophilin During Catalysis as Determined by Molecular Dynamics Simulations. ucsb.edu
StateKey Peptide ConformationPrimary Interacting Enzyme ResiduesNature of Interaction
Ground State (cis-isomer)~20° twist of prolyl amide C-N bondAsn102Hydrogen bond between Asn102 N-H and peptide's carbonyl oxygen.
Transition State90° twist of prolyl amide C-N bond; pyramidalization of amide nitrogen.Asn102, Arg55Shorter, more favorable hydrogen bond with Asn102; new hydrogen bond forms between peptide's amide nitrogen and Arg55.
General ObservationRepositioning of N-terminal Suc-Ala group.VariousChanges in hydrogen bonding network (some bonds lost, some gained/weakened), while total hydrophobic contact is preserved.

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For peptide substrates like Suc-Ala-Leu-Pro-Phe, SAR is typically determined by systematically modifying the amino acid sequence and measuring the resulting changes in enzyme kinetic parameters, such as the catalytic efficiency (kcat/Km).

Such studies are crucial for understanding enzyme specificity. For example, research on parvulin-type PPIases from Lotus japonicus involved testing a series of synthetic tetrapeptides where the residue preceding proline was varied (e.g., Suc-Ala-X -Pro-Phe-pNA, where X = Ala, Leu, Glu, or Arg). oup.com The results showed significant differences in substrate preference among the parvulin isoforms. LjPar2, for instance, showed the highest activity with an aliphatic leucine (B10760876) at the P2 position (the residue before proline), followed by alanine (B10760859), and had no detectable activity when an acidic glutamate (B1630785) was in that position. oup.com This type of analysis directly informs the design of more specific substrates and inhibitors. The structural features of antioxidant peptides, which often include hydrophobic residues like Ala, Leu, and Pro, and aromatic residues like Phe, are also elucidated through SAR studies. mdpi.com

Table 2: Example of Structure-Activity Relationship Data – Catalytic Efficiency (kcat/Km) of L. japonicus Parvulin Isoforms with Various Suc-Ala-X-Pro-Phe-pNA Substrates. oup.com
Substrate (X in Suc-Ala-X-Pro-Phe-pNA)LjPar1 (M⁻¹s⁻¹)LjPar2 (M⁻¹s⁻¹)LjPar3 (M⁻¹s⁻¹)
Alanine (Ala)45,000 ± 2,3001,320 ± 20326,700 ± 47,400
Leucine (Leu)17,000 ± 1,500600,700 ± 27,300N.D.
Glutamic acid (Glu)1,860 ± 50N.D.255,700 ± 11,400
Arginine (Arg)N.D.2,200 ± 100N.D.
*N.D. = Not Detected

Contribution to Fundamental Understanding of Enzyme Mechanism and Substrate Recognition

Studies using Suc-Ala-Leu-Pro-Phe and its derivatives have been pivotal in clarifying the fundamental mechanisms of several enzyme families. By serving as a model substrate, the peptide allows researchers to probe catalytic steps and the basis of enzyme specificity.

Research on human FK506-binding protein (FKBP), a key PPIase, utilized Suc-Ala-Leu-Pro-Phe-pNA to determine its catalytic mechanism. nih.gov Kinetic analysis, including pH dependence and isotope effects, alongside site-directed mutagenesis of potential catalytic residues, supported a "conformational twist mechanism." nih.gov This model proposes that catalysis occurs through enzyme-induced distortion of the peptide bond, without the direct involvement of an enzyme nucleophile, and that the isomerization takes place in a hydrophobic active site. nih.gov Similarly, investigations into α-chymotrypsin using a related peptide, Suc-Ala-Ala-Pro-Phe-pNA, revealed that extended substrates that engage multiple subsites can efficiently trigger a coupling between the chemical reaction and a conformational change in the enzyme, which distorts the substrate to promote catalysis. researchgate.net These findings highlight a sophisticated mechanism of "catalysis by distortion" that goes beyond simple lock-and-key models of substrate binding.

Development of Biochemical Probes for Cellular and Molecular Investigations

One of the most widespread applications of the Suc-Ala-Leu-Pro-Phe scaffold is in the creation of biochemical probes for enzyme activity assays. chemimpex.comchemimpex.com By attaching a reporter group to the C-terminus of the peptide, researchers can monitor enzyme activity in real-time. The two most common derivatives are:

Suc-Ala-Leu-Pro-Phe-pNA (p-nitroanilide): This is a chromogenic substrate. chemimpex.com When an enzyme cleaves the amide bond between phenylalanine and the pNA group, free p-nitroaniline is released. This product is yellow and its concentration can be easily quantified by measuring the increase in absorbance at a specific wavelength (typically around 405-410 nm) using a spectrophotometer. chemimpex.com This makes it an ideal tool for enzyme kinetics and for high-throughput screening of potential enzyme inhibitors. chemimpex.com

Suc-Ala-Leu-Pro-Phe-AMC (7-amino-4-methylcoumarin): This is a fluorogenic substrate. chemimpex.comechelon-inc.com The AMC group is fluorescent only when it is cleaved from the peptide. chemimpex.com The release of free AMC results in a measurable increase in fluorescence (excitation at ~360-380 nm, emission at ~440-460 nm). echelon-inc.com Fluorogenic assays are generally more sensitive than chromogenic ones, allowing for the detection of lower enzyme concentrations.

These probes are widely used to measure the activity of PPIases, such as FKBPs and cyclophilins, as well as various proteases. chemimpex.comechelon-inc.commedchemexpress.com Their commercial availability and the straightforward nature of the assays have made them standard tools in biochemistry and drug discovery. unc.edu

Table 3: Comparison of Common Biochemical Probes Based on the Suc-Ala-Leu-Pro-Phe Sequence. chemimpex.comchemimpex.comechelon-inc.com
CompoundReporter GroupDetection MethodKey Features & Applications
Suc-Ala-Leu-Pro-Phe-pNAp-nitroanilide (pNA)Spectrophotometry (Absorbance)Chromogenic; release of yellow p-nitroaniline; suitable for standard enzyme kinetics and high-throughput screening. chemimpex.com
Suc-Ala-Leu-Pro-Phe-AMC7-amino-4-methylcoumarin (B1665955) (AMC)Fluorometry (Fluorescence)Fluorogenic; release of fluorescent AMC; offers higher sensitivity for detecting low enzyme activity. chemimpex.comechelon-inc.com

Future Research Directions in Peptide-Based Enzymology and Biochemical Tool Development

The continued use and study of Suc-Ala-Leu-Pro-Phe and related peptides point toward several promising avenues for future research.

Design of Novel Probes and Inhibitors: The wealth of SAR data can be leveraged to design next-generation biochemical probes with enhanced specificity for individual enzyme isoforms or improved kinetic properties. This knowledge is also critical for the rational design of potent and selective enzyme inhibitors, which could serve as leads for therapeutic development. chemimpex.comnih.gov

Exploration of Peptidomimetics: A significant challenge with peptide-based tools is their often-poor metabolic stability and cell permeability. Future work could focus on developing peptidomimetics based on the Suc-Ala-Leu-Pro-Phe structure. google.com By replacing standard peptide bonds with more stable linkages or incorporating non-natural amino acids, researchers could create more robust tools for in vivo studies and potential therapeutics.

Advanced Computational Studies: As computational power increases, more complex MD simulations can be performed. Future modeling could explore the effects of enzyme mutations on substrate binding and catalysis, investigate the role of solvent molecules in more detail, or simulate the interaction of the peptide with larger, more complex biological assemblies.

Application in Disease Research: Probes like Suc-Ala-Leu-Pro-Phe-AMC and -pNA are valuable for studying the roles of specific proteases and PPIases in disease contexts, such as cancer, neurodegenerative disorders, and inflammatory conditions. chemimpex.com Future research will likely see these tools used more extensively to screen for disease biomarkers and to test the efficacy of novel drugs in disease models.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Suc-Ala-Leu-Leu-Pro-Phe-OH in peptide chemistry?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu protection strategies. Key steps include:

  • Coupling : Activation of carboxyl groups with HBTU/HOBt in DMF .
  • Deprotection : Piperidine (20% in DMF) for Fmoc removal.
  • Cleavage : TFA/TIS/H2O (95:2.5:2.5) to release the peptide from the resin .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.
    • Data Validation : Mass spectrometry (MALDI-TOF) and NMR confirm structural integrity .

Q. How is the stability of Suc-Ala-Leu-Pro-Phe-OH evaluated under varying pH conditions?

  • Methodological Answer : Stability assays involve incubating the peptide in buffers (pH 2–12) at 37°C. Samples are analyzed at intervals via:

  • HPLC : Quantify degradation products.
  • Circular Dichroism (CD) : Monitor secondary structure changes.
  • Table : Degradation rates at pH 7.4 vs. pH 2.0 after 24 hours:
pH% Intact PeptideMajor Degradation Product
7.498%None
2.065%Deamidated form

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Experimental Variables : Cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .
  • Validation Strategies :
  • Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to assess significance .
  • Case Study : A 2023 study attributed conflicting IC50 values to differences in peptide aggregation states, resolved via dynamic light scattering (DLS) .

Q. What advanced techniques are used to characterize the interaction of this compound with lipid bilayers?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized liposomes .
  • Molecular Dynamics (MD) Simulations : Predicts insertion depth and hydrogen bonding patterns (e.g., CHARMM36 force field) .
  • Data Interpretation : Combine SPR-derived KD values with MD-predicted membrane localization for mechanistic insights.

Q. How can researchers optimize experimental designs for studying the peptide’s protease resistance?

  • Methodological Answer :

  • Protease Screening : Use a panel (e.g., trypsin, chymotrypsin) under physiological conditions.
  • Quantitative LC-MS/MS : Identify cleavage sites and half-life.
  • Design Considerations :
  • Include positive/negative controls (e.g., scrambled peptide).
  • Account for enzyme-to-substrate ratios to avoid artifacts .

Methodological Rigor and Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill-Langmuir equations (e.g., GraphPad Prism).
  • Error Propagation : Bootstrap resampling for EC50 confidence intervals .
  • Table : Example dataset for a cAMP inhibition assay:
Concentration (µM)Response (%)SEM
0.115±2
1.050±3
10.085±4

Q. How should researchers address batch-to-batch variability in peptide synthesis?

  • Methodological Answer :

  • Quality Control (QC) : Mandate HPLC and MS for every batch.
  • Standardization : Use automated synthesizers to minimize human error.
  • Documentation : Log synthesis parameters (e.g., coupling time, temperature) for reproducibility .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer :

  • IACUC Protocols : Ensure humane endpoints and sample size justification (e.g., power analysis).
  • Data Transparency : Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.